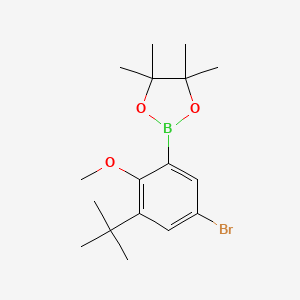
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. It is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-3-(tert-butyl)-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and a suitable base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under inert conditions, usually at room temperature, to yield the desired boronate ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Coupling: Biaryl compounds are typically formed.
Oxidation: Boronic acids or boronate esters with different substituents.
科学的研究の応用
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the development of drugs and therapeutic agents.
Industry: In the production of advanced materials and polymers.
作用機序
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism involves the oxidative addition of the palladium catalyst to the boronate ester, followed by transmetalation and reductive elimination steps .
類似化合物との比較
Similar Compounds
- 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl bromoacetate
Uniqueness
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functional group, which provides versatility in various chemical reactions, particularly in cross-coupling reactions. Its structure allows for the formation of stable intermediates, making it a valuable reagent in organic synthesis .
特性
分子式 |
C17H26BBrO3 |
|---|---|
分子量 |
369.1 g/mol |
IUPAC名 |
2-(5-bromo-3-tert-butyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H26BBrO3/c1-15(2,3)12-9-11(19)10-13(14(12)20-8)18-21-16(4,5)17(6,7)22-18/h9-10H,1-8H3 |
InChIキー |
IXDDAGJEQXWLQO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


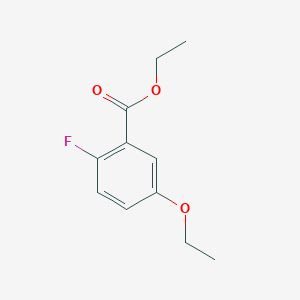
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
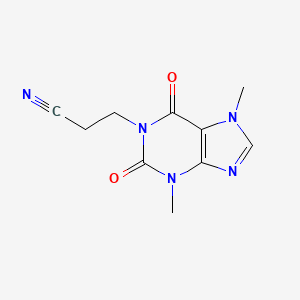
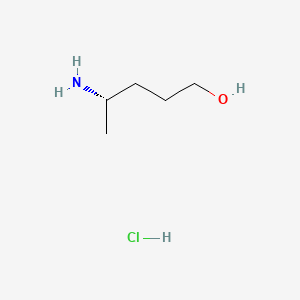
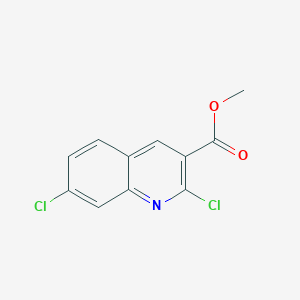
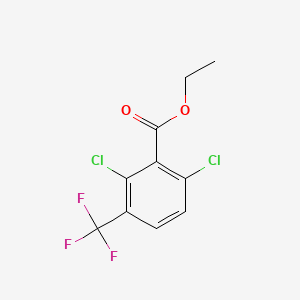
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
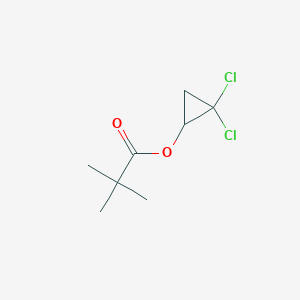
![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)


![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)

